(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Overview
Description
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral building block used in organic synthesis. It is a heterocyclic compound with the molecular formula C7H11NO3 and a molar mass of 157.17 g/mol . This compound is part of the pyrroline family, which is known for its diverse applications in pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable ester with a methoxy-substituted amine under controlled conditions . The reaction is often carried out in the presence of a base such as potassium hydrogencarbonate, and the product is isolated by extraction and purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reaction monitoring and control can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: The non-chiral version of the compound.
Ethyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: An ethyl ester analog.
Propyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: A propyl ester analog.
Uniqueness
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific stereochemistry allows for the selective production of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
methyl (2S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-6-4-3-5(8-6)7(9)11-2/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBWETNXIZOALQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=N[C@@H](CC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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